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molecular formula C17H17N3O2 B8345857 5-Diethylcarbamoyl-3-alpha-naphthyl-1,2,4-oxadiazole CAS No. 40018-68-6

5-Diethylcarbamoyl-3-alpha-naphthyl-1,2,4-oxadiazole

Cat. No. B8345857
M. Wt: 295.34 g/mol
InChI Key: ZIOXGUAWWGOTSL-UHFFFAOYSA-N
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Patent
US03991067

Procedure details

5-Ethoxycarbonyl-3-α-naphthyl-1,2,4-oxadiazole (30.9 g.) was heated under reflux in an excess of diethylamine (35.6g.) for 1.5 hr. The mixture was cooled and evaporated under reduced pressure to give a solid which was recrystallised from methanol yielding title compound (29.3 g.), m.p. 101.5°-102.5°, λmax. (EtOH) 302 nm. (ε 9,700), νmax. (CHBr3) 1662 cm.-1 (CONEt2).
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[N:7]=1)=[O:5])C.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22]>>[CH2:21]([N:23]([CH2:24][CH3:25])[C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[N:7]=1)=[O:5])[CH3:22]

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NO1)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
35.6 g
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from methanol yielding title compound (29.3 g.), m.p. 101.5°-102.5°, λmax

Outcomes

Product
Name
Type
Smiles
C(C)N(C(=O)C1=NC(=NO1)C1=CC=CC2=CC=CC=C12)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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